
N-(2-sec-butylphenyl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sec-butylphenyl)-4-chlorobenzamide, commonly known as Bupivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. It is a member of the amide class of local anesthetics, which are characterized by their long duration of action and low toxicity. Bupivacaine is a highly potent and effective anesthetic that is used for a variety of applications, including epidural anesthesia, nerve block, and spinal anesthesia.
作用機序
Bupivacaine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to and blocking the voltage-gated sodium channels in the nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane. This results in the inhibition of nerve impulses and the loss of sensation in the affected area.
Biochemical and Physiological Effects:
Bupivacaine has a number of biochemical and physiological effects on the body. It is highly lipophilic, meaning that it has a strong affinity for fat cells and can accumulate in adipose tissue. It also has a long duration of action, which allows for prolonged anesthesia and pain relief. Bupivacaine can also cause cardiovascular and central nervous system toxicity if administered in high doses.
実験室実験の利点と制限
Bupivacaine has a number of advantages for use in laboratory experiments. It is highly potent and effective, allowing for precise and accurate anesthesia of experimental animals. It also has a long duration of action, which can be useful for experiments that require prolonged anesthesia. However, Bupivacaine can also be toxic if administered in high doses, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on Bupivacaine. One area of interest is the development of new formulations and delivery methods that can improve the safety and efficacy of the drug. Another area of research is the investigation of Bupivacaine's potential use in the treatment of chronic pain and neurological disorders. Additionally, there is a need for further studies on the long-term effects of Bupivacaine on the body, particularly with regards to its potential toxicity and accumulation in adipose tissue.
合成法
The synthesis of Bupivacaine involves the reaction of 4-chlorobenzoic acid with sec-butylamine to form N-(2-sec-butylphenyl)-4-chlorobenzamide. The reaction is typically carried out in the presence of a catalyst such as thionyl chloride or phosphorous oxychloride. The resulting product is then purified through a series of crystallization and recrystallization steps to obtain pure Bupivacaine.
科学的研究の応用
Bupivacaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use as a treatment for chronic pain and as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease. Bupivacaine has also been studied for its use in veterinary medicine, particularly for the treatment of pain in animals.
特性
分子式 |
C17H18ClNO |
|---|---|
分子量 |
287.8 g/mol |
IUPAC名 |
N-(2-butan-2-ylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-3-12(2)15-6-4-5-7-16(15)19-17(20)13-8-10-14(18)11-9-13/h4-12H,3H2,1-2H3,(H,19,20) |
InChIキー |
QJJABKFHHYOXSP-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




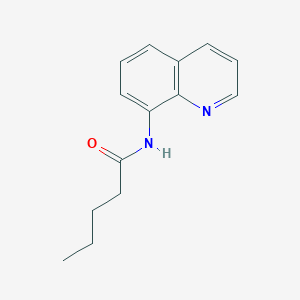
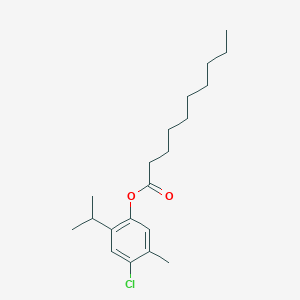
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
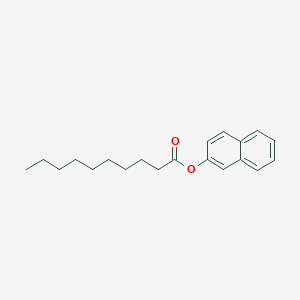


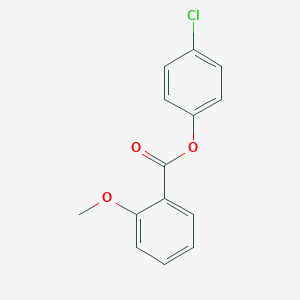

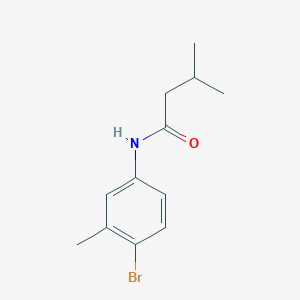

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
